Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride
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Overview
Description
Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2 and a molecular weight of 201.14 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride typically involves the reaction of pyrrolidine with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes steps such as mixing, heating, and purification to obtain the final product in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.
Reduction: Sodium borohydride; reactions are usually performed at low temperatures to prevent decomposition.
Substitution: Various halogenating agents; reactions are conducted under controlled conditions to ensure selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving neurotransmitter analogs and receptor binding assays.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity by binding to the active site, thereby influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the dimethylamine group.
Dimethylamine: A related compound with similar functional groups but without the pyrrolidine ring.
N-Methylpyrrolidine: Another analog with a single methyl group attached to the nitrogen atom.
Uniqueness
Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride is unique due to its combination of the pyrrolidine ring and dimethylamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N,N-dimethyl-1-pyrrolidin-3-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)6-7-3-4-8-5-7;;/h7-8H,3-6H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPPZSOWKKSVLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCNC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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